molecular formula C19H21BrN2 B421054 4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine

4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine

Cat. No.: B421054
M. Wt: 357.3g/mol
InChI Key: YEJLKGBVTVLUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine is a complex organic compound that features a bromophenyl group attached to a hexahydrocyclopentaquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine typically involves multiple steps. One common method includes the following steps:

    Formation of the bromophenyl intermediate: This involves the bromination of a phenyl group to introduce the bromine atom.

    Cyclization: The bromophenyl intermediate is then subjected to cyclization reactions to form the hexahydrocyclopentaquinoline core.

    Imine formation: The final step involves the formation of the imine group by reacting the cyclized product with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-bromophenyl)methyl]piperazine derivatives: These compounds share the bromophenyl group and have similar biological activities.

    Quinoline derivatives: Compounds with a quinoline core structure are also similar and have been widely studied for their medicinal properties.

Uniqueness

4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine is unique due to its specific combination of a bromophenyl group and a hexahydrocyclopentaquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21BrN2

Molecular Weight

357.3g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine

InChI

InChI=1S/C19H21BrN2/c20-14-10-8-13(9-11-14)12-22-17-6-2-1-4-15(17)19(21)16-5-3-7-18(16)22/h8-11,21H,1-7,12H2

InChI Key

YEJLKGBVTVLUJU-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=N)C3=C(N2CC4=CC=C(C=C4)Br)CCC3

Canonical SMILES

C1CCC2=C(C1)C(=N)C3=C(N2CC4=CC=C(C=C4)Br)CCC3

Origin of Product

United States

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